molecular formula C11H13NO4 B13588163 Methyl I+/--amino-2-(methoxycarbonyl)benzeneacetate CAS No. 754166-80-8

Methyl I+/--amino-2-(methoxycarbonyl)benzeneacetate

Cat. No.: B13588163
CAS No.: 754166-80-8
M. Wt: 223.22 g/mol
InChI Key: YWDGEOYKVZUSBG-UHFFFAOYSA-N
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Description

Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate is a chemical compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate typically involves multiple steps, starting with the preparation of the benzeneacetate core Common synthetic routes include the esterification of benzoic acid derivatives with methanol in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzeneacetates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methoxycarbonyl)amino]benzoate
  • Methyl 2-(methoxycarbonylamino)benzoate

Uniqueness

Methyl I+/–amino-2-(methoxycarbonyl)benzeneacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of amino and ester groups allows for versatile chemical modifications and applications.

Properties

IUPAC Name

methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)8-6-4-3-5-7(8)9(12)11(14)16-2/h3-6,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDGEOYKVZUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238570
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754166-80-8
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754166-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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